3-(Dimethylamino)thiane-3-carboxylic acid
Overview
Description
Chemical Reactions Analysis
Carboxylic acids, such as 3-(Dimethylamino)thiane-3-carboxylic acid, undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides, and with alcohols to form esters in a process called Fischer esterification . They can also undergo decarboxylation, where the R − C bond is broken in such a way that CO2 is lost and R − H is formed .Scientific Research Applications
For instance, carboxylic acids are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and in the modification of the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .
In another example, indole-3-carboxylic acid derivatives have been designed and synthesized for use as potential transport inhibitor response 1 antagonists . These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)thiane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(2)8(7(10)11)4-3-5-12-6-8/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADCUYGTSDDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCSC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)thiane-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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